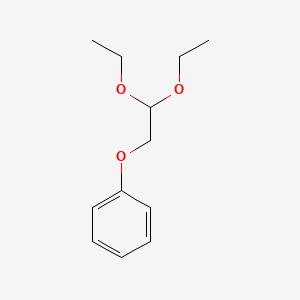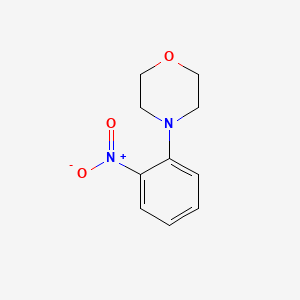
2,2,3,3-Tetramethylsuccinic acid
説明
2,2,3,3-Tetramethylsuccinic acid, also known as 2,2,3,3-tetramethylbutane-1,4-dioic acid, is a dicarboxylic acid with the formula C8H14O4 . It can be seen as a derivative of succinic acid (butane-1,4-dioic acid) with two methyl groups replacing two hydrogen atoms on each of the central carbon atoms of the chain .
Synthesis Analysis
The compound can be obtained by the thermal decomposition of 2,2,3,3-tetramethyl-4-one-glutaric acid with the release of a carbon monoxide molecule . On heating, it forms a heterocyclic anhydride, 3,3,4,4-tetramethyltetrahydrofuran-2,5-dione, with the loss of one molecule of water .Molecular Structure Analysis
The molecular formula of 2,2,3,3-Tetramethylsuccinic acid is C8H14O4 . The average mass is 174.194 Da and the mono-isotopic mass is 174.089203 Da .Chemical Reactions Analysis
Tetramethylsuccinic Acid can be useful in the synthesis of nitroalkyls and nitroarenes . It is a product of the interaction of lithium acrylate α-carbon ions with 1,2-dibromoalkanes .Physical And Chemical Properties Analysis
The density of 2,2,3,3-Tetramethylsuccinic acid is 1.2±0.1 g/cm3 . Its boiling point is 259.6±13.0 °C at 760 mmHg . The vapor pressure is 0.0±1.1 mmHg at 25°C . The enthalpy of vaporization is 54.7±6.0 kJ/mol . The flash point is 125.1±16.3 °C . The index of refraction is 1.474 .科学的研究の応用
, or . . This makes it useful in various chemical synthesis processes.
Synthesis of Nitroalkyls and Nitroarenes
Tetramethylsuccinic Acid can be useful in the synthesis of nitroalkyls and nitroarenes . These compounds have various applications in the field of organic chemistry.
Experimental Research
2,2,3,3-Tetramethylsuccinic acid is a product of the interaction of lithium acrylate α-carbon ions with 1,2-dibromoalkanes . This makes it a valuable compound for experimental research in the field of organic chemistry.
Thermal Decomposition Studies
The compound can also be obtained by thermal decomposition of 2,2,3,3-tetramethyl-4-one-glutaric acid with the release of a carbon monoxide molecule . This property can be used to study thermal decomposition processes.
Formation of Heterocyclic Anhydrides
On heating, 2,2,3,3-Tetramethylsuccinic acid forms a heterocyclic anhydride, 3,3,4,4-tetramethyltetrahydrofuran-2,5-dione, with the loss of one molecule of water . This can be useful in the study of heterocyclic compounds and their properties.
Nanomedicine Drug Delivery Systems
2,2,3,3-Tetramethylsuccinic acid is used in modifying nanomedicine drug delivery systems . Through this modification, nanomedicines have been able to improve their efficiency and effectiveness.
将来の方向性
作用機序
Target of Action
2,2,3,3-Tetramethylsuccinic acid is a dicarboxylic acid . It is a derivative of succinic acid (butane-1,4-dioic acid) with two methyl groups replacing two hydrogen atoms on each of the central carbon atoms of the chain
Mode of Action
It is known that the compound can be obtained by the interaction of lithium acrylate α-carbon ions with 1,2-dibromoalkanes .
Biochemical Pathways
It is known that upon heating, it forms a heterocyclic anhydride, 3,3,4,4-tetramethyltetrahydrofuran-2,5-dione, with the loss of one molecule of water .
特性
IUPAC Name |
2,2,3,3-tetramethylbutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-7(2,5(9)10)8(3,4)6(11)12/h1-4H3,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDPPYCZVWYZBJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)C(C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30212210 | |
| Record name | Tetramethylbutanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30212210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
630-51-3 | |
| Record name | 2,2,3,3-Tetramethylbutanedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=630-51-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetramethylsuccinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000630513 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Succinic acid, tetramethyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92372 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tetramethylbutanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30212210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetramethylsuccinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRAMETHYLSUCCINIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NG22HEH2M7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about the synthesis of 2,2,3,3-Tetramethylsuccinic acid from lithium acylates and 1,2-dibromoalkanes?
A1: The research demonstrates a novel approach to synthesizing 2,2,3,3-Tetramethylsuccinic acid through an oxidative coupling reaction. [] This method utilizes readily available starting materials like lithium acylates and 1,2-dibromoalkanes and proceeds under mild reaction conditions. [] The reaction involves the formation of α-carbanions from lithium acylates, which then react with 1,2-dibromoalkanes to yield the desired dicarboxylic acid. [] Interestingly, the study found that the reaction favors oxidative coupling over sequential nucleophilic substitution, showcasing a unique reactivity pattern. []
Q2: How does the structure of the α-carbanion influence the yield of 2,2,3,3-Tetramethylsuccinic acid in this reaction?
A2: The study observed that the yield of 2,2,3,3-Tetramethylsuccinic acid is significantly influenced by the structure of the α-carbanion. [] Specifically, α-carbanions with the anionoid center at the secondary α-carbon atom, such as the α-carbanion derived from lithium butyrate, resulted in higher yields of the corresponding dicarboxylic acids. [] This suggests that the stability and reactivity of the α-carbanion play a crucial role in dictating the reaction outcome. Further investigation into the mechanistic details could provide valuable insights into optimizing reaction conditions for enhanced yields.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



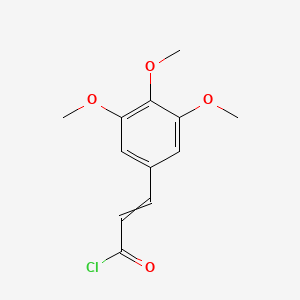
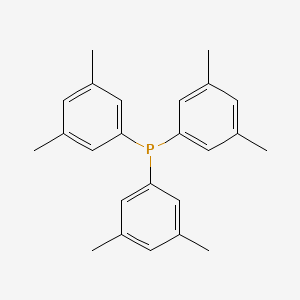
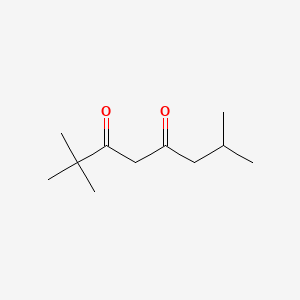

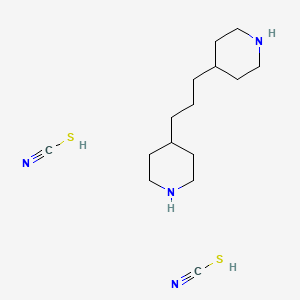
![2-[3-(6-Methylpyridin-2-yl)propoxy]ethanol](/img/structure/B1295137.png)
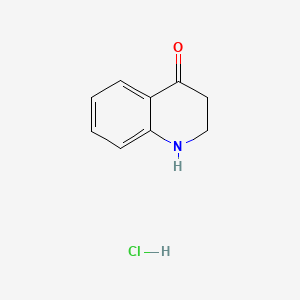

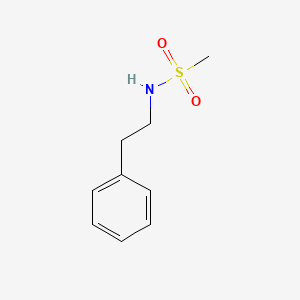
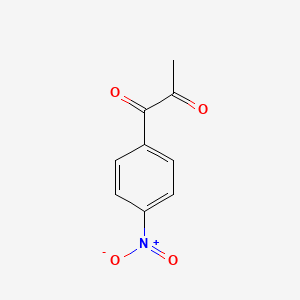
![4-{[(4-Chlorophenyl)sulfanyl]methyl}phenylamine](/img/structure/B1295148.png)
